molecular formula C19H20ClN3O2S B2754175 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421489-75-9

5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No.: B2754175
CAS No.: 1421489-75-9
M. Wt: 389.9
InChI Key: VUEOMPAUHFWDQJ-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a methyl group, and a benzenesulfonamide moiety, which is further substituted with a 2-phenyl-1H-imidazol-1-yl propyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonyl chloride and 2-phenyl-1H-imidazole.

    Formation of Intermediate: The 2-phenyl-1H-imidazole is first alkylated with 3-bromopropylamine to form 3-(2-phenyl-1H-imidazol-1-yl)propylamine.

    Final Coupling Reaction: The intermediate 3-(2-phenyl-1H-imidazol-1-yl)propylamine is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, particularly at the imidazole ring and the sulfonamide moiety.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Oxidized forms of the imidazole ring or sulfonamide group.

    Reduction: Reduced forms of the imidazole ring or sulfonamide group.

    Hydrolysis: Corresponding amines and sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Sulfonamides have a history of use as antibacterial agents, and modifications of their structure can lead to new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonamide group.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylbenzenesulfonamide: Lacks the imidazole moiety.

    2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide: Lacks the chloro group.

    5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide analogs: Variations in the substituents on the imidazole ring or the benzenesulfonamide moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and imidazole groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-2-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-15-8-9-17(20)14-18(15)26(24,25)22-10-5-12-23-13-11-21-19(23)16-6-3-2-4-7-16/h2-4,6-9,11,13-14,22H,5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEOMPAUHFWDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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